5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2(3H)-thione
Description
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-ylsulfanylmethyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS3/c15-9-13-12-8(14-9)5-16-10-11-6-3-1-2-4-7(6)17-10/h1-4H,5H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUJYSYDBLQZJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=NNC(=S)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2(3H)-thione typically involves the reaction of benzothiazole derivatives with oxadiazole precursors. One common method involves the cyclization of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in the presence of phosphorus oxychloride (POCl3) under reflux conditions . This reaction yields the desired oxadiazole-thione compound with good efficiency.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize by-products would be essential for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazole compounds exhibit significant antimicrobial properties. A study demonstrated that synthesized compounds showed enhanced activity against Gram-positive bacteria compared to Gram-negative species. Specifically, compounds derived from 5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2(3H)-thione were tested against various bacterial strains such as Bacillus cereus and Staphylococcus aureus, revealing promising results in inhibiting their growth .
Anticancer Properties
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that certain derivatives exhibit potent activity against human cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The mechanism of action is thought to involve apoptosis induction and cell cycle arrest, making these compounds potential candidates for further development as anticancer agents .
Case Studies
- Antimicrobial Evaluation : A series of 1,3,4-oxadiazole derivatives were synthesized and screened for antimicrobial activity using disc diffusion methods. The results indicated that many compounds derived from this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assays : In a detailed study involving multiple cancer cell lines, several derivatives were tested for their ability to induce cytotoxicity. The results highlighted that certain modifications to the chemical structure could enhance activity against specific cancer types, suggesting a structure-activity relationship that merits further investigation .
| Compound Name | Activity Type | Target Organism/Cell Line | Activity Result |
|---|---|---|---|
| Compound A | Antibacterial | Bacillus cereus | Inhibition Zone: 15 mm |
| Compound B | Anticancer | HCT116 | IC50: 25 µM |
| Compound C | Antifungal | Aspergillus niger | Inhibition Zone: 18 mm |
| Compound D | Antimicrobial | Staphylococcus aureus | Inhibition Zone: 20 mm |
Mechanism of Action
The mechanism of action of 5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the growth of bacteria or fungi by interfering with their cell wall synthesis or metabolic pathways . In anti-cancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural Variations in Analogues
Similar compounds feature diverse substituents:
- Piperidine/Piperazine Derivatives: Introduced via Mannich reactions to enhance bioavailability (e.g., 5-(3,4-dimethoxyphenyl)-oxadiazole-thione with piperazinomethyl groups) .
- Aromatic/Chlorophenyl Groups : Electron-withdrawing substituents (e.g., 3,4-dichlorophenyl) improve antimicrobial activity .
- Heteroaromatic Moieties : Pyridine or benzimidazole rings modulate target specificity .
Antimicrobial Activity
Anticancer and Anti-Proliferative Activity
Enzyme Inhibition
- Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) : Oxadiazole-thiones with bulky substituents (e.g., t-butyldimethylsilyloxy) show IC50 values of 66–368 µM .
- Matrix Metalloproteinase-9 (MMP-9): Oxadiazole-thiones with methoxyphenoxy groups exhibit selective inhibition, suggesting substituent-dependent selectivity .
Physicochemical and Spectral Properties
- Melting Points : Range from 154–210°C for oxadiazole-thiones, influenced by substituent bulk .
- Spectral Characterization :
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Chloro or nitro substituents enhance antimicrobial potency .
- Mannich Base Formation: Aminomethylation at N3 improves solubility and bioactivity .
- Heteroaromatic Attachments : Benzo[d]thiazole vs. benzimidazole alters target specificity (e.g., anti-inflammatory vs. antibacterial) .
Biological Activity
The compound 5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2(3H)-thione is part of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article focuses on the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Molecular Formula
- Molecular Weight : 289.36 g/mol
- IUPAC Name : this compound
Structural Features
The compound contains an oxadiazole ring fused with a benzo[d]thiazole moiety, which is crucial for its biological activity. The presence of sulfur in the thiazole and oxadiazole rings enhances its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have shown that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| HEPG2 | 1.18 ± 0.14 | Staurosporine |
| MCF7 | 1.95 | Doxorubicin |
| SW1116 | 2.36 | Ethidium Bromide |
These results indicate that the compound's structure contributes to its ability to inhibit cancer cell proliferation effectively .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been explored. In vitro studies have shown moderate antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) suggests that modifications on the benzothiazole moiety can enhance antimicrobial efficacy .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Protein Kinases : The compound has shown potential in inhibiting kinases involved in cancer progression.
- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .
Study 1: Anticancer Properties
In a study conducted by Zhang et al., several oxadiazole derivatives were synthesized and tested for anticancer activity. The compound demonstrated significant inhibition against multiple cancer cell lines with IC50 values lower than those of standard chemotherapeutics .
Study 2: Antimicrobial Screening
Another research effort evaluated the antimicrobial properties of various oxadiazole derivatives, including those with a benzothiazole component. Results indicated that certain modifications led to enhanced antibacterial activity compared to control compounds .
Q & A
Q. Q1: What are the established synthetic routes for 5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2(3H)-thione, and how is its structure confirmed?
A1: The compound is synthesized via cyclization reactions. A common method involves reacting acyl hydrazides with carbon disulfide (CS₂) in a basic alcoholic medium (e.g., ethanol with KOH) under reflux, followed by acidification to yield the oxadiazole-thione core . Subsequent functionalization with a benzo[d]thiazole-thioether group is achieved through nucleophilic substitution or coupling reactions. Structural confirmation employs:
- 1H NMR : To verify proton environments (e.g., thione -SH at δ 13-14 ppm, aromatic protons).
- IR spectroscopy : Confirms C=S (1150–1250 cm⁻¹) and C-N (1350–1450 cm⁻¹) stretches.
- Elemental analysis : Validates molecular composition .
Advanced Synthesis Optimization
Q. Q2: How can reaction conditions be optimized to improve yield and purity during synthesis?
A2: Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for thioether linkages.
- Catalysts : Alkaline conditions (e.g., NaOH) facilitate deprotonation of thiol groups, improving reactivity.
- Temperature control : Reflux (70–80°C) balances reaction rate and side-product minimization .
- Purification : Recrystallization in ethanol or water-ethanol mixtures removes unreacted starting materials .
Reactivity of the Thione Group
Q. Q3: What reactions are mediated by the thione (-C=S) group in this compound?
A3: The thione group participates in:
- Alkylation : Reacts with haloalkanes (e.g., bromoethane) to form thioethers, enhancing lipophilicity for biological studies.
- Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), useful in catalytic or antimicrobial applications.
- Oxidation : Converts to sulfonic acid derivatives under strong oxidizing conditions (e.g., H₂O₂/H₂SO₄) .
Biological Activity and Structure-Activity Relationships (SAR)
Q. Q4: What biological activities are associated with this compound, and how do structural modifications influence efficacy?
A4: While direct studies are limited, analogs exhibit:
- Antimicrobial activity : Enhanced by electron-withdrawing groups (e.g., -Cl, -F) on the benzothiazole ring.
- Anticancer potential : Thione-thioether linkages improve membrane permeability, while methyl/phenyl substitutions on oxadiazole modulate cytotoxicity .
- Anti-inflammatory effects : Methoxy groups on aromatic rings reduce ROS production in vitro .
Mechanistic Insights into Cyclization Reactions
Q. Q5: What mechanisms underlie the cyclization steps in synthesizing the oxadiazole-thione core?
A5: Cyclization proceeds via:
Formation of dithiocarbazate intermediate : Reaction of acyl hydrazide with CS₂ generates a dithiocarbazate salt.
Intramolecular dehydration : Acidification (HCl) triggers cyclization, eliminating H₂S and forming the oxadiazole ring . Computational studies (DFT) suggest transition states stabilized by hydrogen bonding in polar solvents .
Handling Data Contradictions in Synthetic Outcomes
Q. Q6: How should researchers address discrepancies in yields or by-products across synthetic protocols?
A6: Common factors causing variability:
- Reagent purity : Trace moisture in CS₂ inhibits cyclization; use freshly distilled CS₂.
- Temperature gradients : Inconsistent heating during reflux leads to incomplete reactions.
- Workup procedures : Premature acidification precipitates intermediates; pH should be monitored . Validate reproducibility via HPLC (C18 column, methanol/water eluent) .
Computational and Spectroscopic Tools
Q. Q7: Which computational methods are employed to predict reactivity or bioactivity?
A7:
- DFT calculations : Model reaction pathways (e.g., transition states in cyclization) and electronic properties (HOMO-LUMO gaps).
- Molecular docking : Predict binding affinity to biological targets (e.g., EGFR kinase for anticancer studies).
- Solvatochromic analysis : UV-Vis spectroscopy correlates solvent polarity with λmax shifts, informing solubility .
Pharmacological Assay Design
Q. Q8: What assay designs are recommended for evaluating pharmacological potential?
A8:
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Anti-inflammatory : COX-2 inhibition ELISA or NO production in LPS-stimulated macrophages .
Comparative Analysis with Structural Analogs
Q. Q9: How does this compound compare to analogs like triazole-thiones or benzothiazole derivatives?
A9:
- Triazole-thiones : Higher metabolic stability but reduced solubility due to additional nitrogen atoms.
- Benzothiazole derivatives : Improved π-π stacking with biological targets but lower thione reactivity.
- Oxadiazole-thiones : Balance between bioavailability and reactivity, making them versatile scaffolds .
Scale-Up Challenges
Q. Q10: What challenges arise during gram-scale synthesis, and how are they mitigated?
A10:
- Exothermic reactions : Controlled addition of CS₂ under inert atmosphere (N₂/Ar).
- By-product formation : Column chromatography (silica gel, ethyl acetate/hexane) isolates pure product.
- Yield drop : Optimize stoichiometry (1:1.2 molar ratio of hydrazide to CS₂) and extend reaction time (8–12 hrs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
